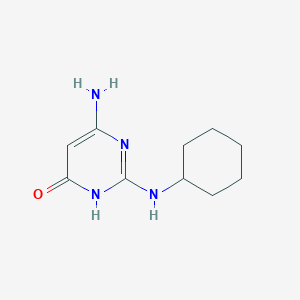

6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Descripción general

Descripción

6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C10H16N4O

- CAS Number : 1256628-12-2

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with pyrimidine derivatives. Various synthetic routes have been explored, often yielding moderate to high purity and yield rates.

Antifungal and Antibacterial Properties

Research indicates that compounds related to this pyrimidine derivative exhibit antifungal and antibacterial activities. For instance, preliminary in vivo bioassays have shown moderate antifungal activity against specific strains, while others have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antifungal | Candida albicans | 16.69 - 78.23 µM |

| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors within microbial cells. In particular, it has been noted for its antagonistic effects on P2Y(12) receptors, which are crucial in platelet aggregation processes.

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds suggest that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For example:

- Substituents at the 2-position enhance antifungal properties.

- Alkyl groups at the amino position improve antibacterial efficacy.

Study 1: Antiplatelet Activity

A study focused on the antiplatelet activity of derivatives of this compound demonstrated that certain compounds effectively inhibited ADP-induced platelet aggregation in vitro. The most potent compound exhibited a notable IC50 value, indicating its potential as an antithrombotic agent.

Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrimidine derivatives were tested for their antimicrobial activities against various pathogens. The results revealed promising MIC values, suggesting that structural modifications could enhance their therapeutic potential.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to introduce additional functional groups. For example:

-

Epoxidation : Reaction with peracids (e.g., m-CPBA) under mild conditions oxidizes sulfur-containing substituents to sulfones .

-

Hydroxylation : Controlled oxidation at the 4-position forms hydroxylated derivatives, enhancing hydrogen-bonding potential.

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, rt, 2 hr | Sulfone derivatives | 66–87% | |

| H₂O₂/Na₂WO₄ | Ethanol, reflux | Hydroxypyrimidinone analogs | ~70% |

Nucleophilic Substitution

The amino and cyclohexylamino groups facilitate nucleophilic attacks at positions 2 and 6:

-

Amination : Reacts with alkyl/aryl amines (e.g., benzylamine) in solvent-free conditions at 80–90°C .

-

Halogenation : Phosphoryl chloride (POCl₃) introduces chlorine at the 4-position under reflux .

Key Mechanistic Insights :

-

Base catalysts (e.g., triethylamine) enhance substitution efficiency by deprotonating amines.

-

Steric hindrance from the cyclohexyl group slows reactivity at position 2 compared to position 6.

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives.

-

Thienopyrimidine Synthesis : Reacts with thioureas or isothiocyanates to form sulfur-containing analogs (e.g., thieno[3,2-d]pyrimidines) .

Table 2: Condensation Reactions

| Partner Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid | Schiff base derivatives | Anticancer agents | |

| Methyl isothiocyanate | Pyridine | Thieno[3,2-d]pyrimidin-4-ones | Enzyme inhibitors |

Functional Group Modifications

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides at the 6-amino group .

-

Sulfonation : Treatment with sulfonic acids introduces sulfonamide groups, improving water solubility .

Notable Example :

-

Antiparasitic Derivatives : Acylation with 4-fluorobenzoyl chloride yielded analogs with IC₅₀ values <1 μM against Trypanosoma species .

Metal-Catalyzed Coupling

Palladium-mediated reactions enable aryl/heteroaryl introductions:

-

Suzuki Coupling : Boronic acids react at the 6-position using Pd(PPh₃)₄ in DMF/H₂O.

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives for kinase inhibition studies .

Optimized Protocol :

Reductive Alkylation

Hydrogenation in the presence of aldehydes introduces alkyl chains:

-

Cyclohexyl Moiety : Retained during reductions, providing steric bulk to influence binding affinity .

Case Study :

-

Antiplatelet Agents : Reduction with H₂/Pd-C produced analogs showing P2Y₁₂ receptor antagonism (IC₅₀: 0.54 μM) .

Acid/Base-Mediated Rearrangements

-

Tautomerism : Exists in equilibrium between 4(3H)-one and 4-hydroxypyrimidine forms, pH-dependent .

-

Ring Expansion : Under strong acidic conditions, forms quinazolinone derivatives via Dimroth rearrangement .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its utility in medicinal chemistry. Further research into enantioselective modifications and catalytic systems could expand its synthetic applications .

Propiedades

IUPAC Name |

4-amino-2-(cyclohexylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIYTMGYWKWRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.